Salvianolic acid B

Descripción general

Descripción

El ácido salvianolico B es un compuesto fenólico soluble en agua que se extrae de las raíces y rizomas de Salvia miltiorrhiza, comúnmente conocida como Danshen. Este compuesto ha ganado una atención significativa debido a sus potentes propiedades antioxidantes, antiinflamatorias y anticancerígenas. Es ampliamente utilizado en la medicina tradicional china para tratar enfermedades cardiovasculares, promover la circulación sanguínea y aliviar diversas dolencias .

Mecanismo De Acción

El ácido salvianolico B ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Actividad Antioxidante: Elimina las especies reactivas del oxígeno y regula al alza las enzimas antioxidantes.

Efectos Antiinflamatorios: Inhibe las citocinas proinflamatorias y las vías como NF-κB.

Mecanismos Anticancerígenos: Objetivo de las vías de señalización como JAK2/STAT3, β-catenina y E-cadherina, inhibiendo la migración, invasión y transición epitelial-mesenquimal de las células cancerosas

Análisis Bioquímico

Biochemical Properties

Salvianolic acid B has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to facilitate endothelial differentiation by regulating the activity of Piezo1, a mechanosensitive Ca 2+ channel protein . This compound treatment enhances Piezo1 expression and amplifies MEK/Erk1/2 phosphorylation of endothelial cells .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, anti-apoptotic, anti-fibrotic effects and can promote stem cell proliferation and differentiation . It can regulate cell proliferation, survival, death, and differentiation to regulate inflammation, and immunity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can scavenge oxygen free radicals by providing hydrogen atoms and reduce the production of oxygen free radicals and oxygen-containing non-radicals by regulating the expression of antioxidant enzymes . It also inhibits tumor growth and metastasis by targeting multiple cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on rat models of 3-aminopropionitrile-induced thoracic aortic aneurysm, this compound was found to inhibit the development of aneurysms and improve immune function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase 1 clinical trial, it was found that peak plasma concentration and the area under the plasma concentration–time curve of this compound progressively increased in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. According to metabolite enrichment and pathway analyses, the pharmacological activity of this compound is mainly involved in three vital metabolic pathways including glycerophospholipid metabolism, sphingolipid metabolism, and arachidonic acid metabolism .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido salvianolico B se puede sintetizar a través de una serie de procesos de extracción y purificación. La preparación implica extracción acuosa, concentración, acidificación, extracción con 1-butanol, lavado con agua, basificación y extracción con agua inversa. Se optimizan parámetros clave como la temperatura de extracción, el pH de extracción y el pH de extracción inversa para obtener una solución cruda de alta pureza .

Métodos de Producción Industrial: En entornos industriales, la preparación de sal salvianolico B disódico es común. Esto implica una mayor purificación utilizando procesos cromatográficos con resinas específicas como AMBERCHROW CG161M. La calidad de la materia prima, Danshen, afecta significativamente la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido salvianolico B experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son cruciales para sus actividades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Comúnmente implica reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Típicamente utiliza agentes reductores como el borohidruro de sodio.

Sustitución: Implica reactivos nucleófilos o electrófilos dependiendo del producto deseado.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido salvianolico B, que exhiben actividades biológicas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

El ácido salvianolico B tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar antioxidantes fenólicos.

Biología: Investigado por su papel en las vías de señalización celular y la expresión génica.

Medicina: Estudiado extensamente por su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, cáncer y trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de nuevas formulaciones de fármacos y sistemas de administración.

Comparación Con Compuestos Similares

El ácido salvianolico B se compara a menudo con otros ácidos salvianolicos, en particular el ácido salvianolico A. Ambos compuestos comparten propiedades antioxidantes y antiinflamatorias similares, pero el ácido salvianolico B es más abundante y exhibe actividades biológicas más fuertes. Otros compuestos similares incluyen el ácido litospérmico y el ácido rosmarínico, que también poseen estructuras fenólicas y efectos farmacológicos comparables .

Propiedades

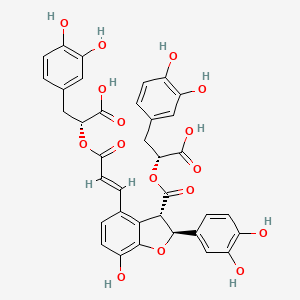

IUPAC Name |

(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-VWUOOIFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031347 | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121521-90-2 | |

| Record name | Salvianolic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121521-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.